molecular formula C16H18FN3O3S B2617711 1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-64-9

1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine

Cat. No. B2617711
CAS RN: 869075-64-9
M. Wt: 351.4
InChI Key: UJFXYYMYSXUMJI-UHFFFAOYSA-N
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Description

This compound is a guanidine derivative, which contains a fluorophenyl group, a methoxyphenyl group, and a sulfonyl group. Guanidine derivatives are known for their biological activities and are used in various fields such as medicinal chemistry . The presence of fluorophenyl and methoxyphenyl groups might contribute to the compound’s properties and biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a guanidine core with attached fluorophenyl, methoxyphenyl, and sulfonyl groups . The exact structure would depend on the positions of these groups on the guanidine core.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the guanidine core and the attached groups . For example, the fluorophenyl group might undergo reactions involving the replacement of the fluorine atom.

Scientific Research Applications

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were developed through an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This innovative approach offers precise control over cation functionality, connecting guanidinium directly into stable phenyl rings, enhancing polymer electrolyte stability and functionality for potential use in energy storage and conversion applications (Kim et al., 2011).

Synthesis of PET Tracer Precursors

A novel sulfonamide derivative, aimed as a precursor for PET tracer synthesis using 18F-fluoride chemistry, was developed starting from 4-nitrobenzenesulfonyl guanidine. This compound demonstrates the potential for efficient synthesis of 18F-labeled analogs, crucial for advancing diagnostic imaging techniques (Gebhardt & Saluz, 2012).

Fluorometric Determination of 9,10-Phenanthrenequinone

The reaction between guanidine and 9,10-Phenanthrenequinone (9,10-PQ) in alkaline conditions, forming a fluorescent product, facilitates the fluorometric determination of 9,10-PQ. This method underscores the utility of guanidine derivatives in analytical chemistry for sensitive detection of environmental pollutants (Tachibana et al., 1982).

Proton Exchange Membranes for Fuel Cells

Research into sulfonated poly(arylene ether sulfone) copolymers, utilizing guanidinium-functionalized components, has shown promising results for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, essential characteristics for efficient fuel cell operation (Kim et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine are not explicitly mentioned in the search results. Therefore, it’s challenging to provide a definitive answer. Many chemical compounds interact with proteins or enzymes in the body, altering their function and leading to changes in cellular activity .

Mode of Action

The specific mode of action of 1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is not clearly stated in the search results. Generally, a compound interacts with its target, often a protein or enzyme, leading to changes in the target’s activity. This interaction can inhibit or enhance the target’s function, resulting in various downstream effects .

Biochemical Pathways

Many compounds exert their effects by influencing biochemical pathways, leading to changes in cellular processes and functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual excretion from the body .

Result of Action

The effects of a compound at the molecular and cellular level are often a result of its interaction with its target and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can affect a compound’s stability and efficacy .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-23-14-8-4-2-6-12(14)10-11-19-16(18)20-24(21,22)15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H3,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFXYYMYSXUMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine

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